Antibacterial Efficacy of a Direct Pyrazine-2-carboximidamide Derivative vs. Sulfamethoxypyridazine
A derivative of pyrazine-2-carboximidamide, N-[4-(thiazol-2-sulfamoyl)phenyl]pyrazine-2-carboximidamide (compound 16), demonstrated antibacterial potency equivalent to the clinically applied sulfonamide drug sulfamethoxypyridazine [1]. This establishes the pyrazine-2-carboximidamide core as a viable scaffold for generating potent antibacterial agents, and positions the parent compound 138588-41-7 as a critical synthetic intermediate for accessing this activity profile.
| Evidence Dimension | Antibacterial potency |
|---|---|
| Target Compound Data | N-[4-(thiazol-2-sulfamoyl)phenyl]pyrazine-2-carboximidamide (derived from pyrazine-2-carboximidamide) |
| Comparator Or Baseline | Sulfamethoxypyridazine (clinically applied sulfonamide antibiotic) |
| Quantified Difference | Equivalent potency (no quantitative difference reported; qualitative statement of 'as potent as') |
| Conditions | In vitro antibacterial screening; specific assay details not provided in abstract |
Why This Matters
This validates the pyrazine-2-carboximidamide core as a privileged scaffold for antibacterial drug discovery, justifying procurement of 138588-41-7 as a key intermediate over other heterocyclic amidines lacking this demonstrated class-level activity.
- [1] Gobis, K., Foks, H., Zwolska, Z., Augustynowicz-Kopeć, E., & Główka, M. L. (2012). Synthesis and antimicrobial activity of novel heterocyclic sulfamoyl-phenyl-carboximidamides derived from clinically applied sulfonamides. Archiv der Pharmazie, 345(11), 911–917. View Source
